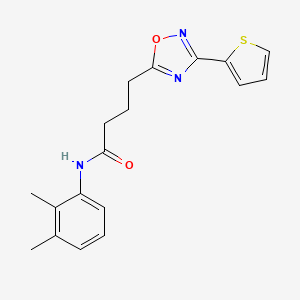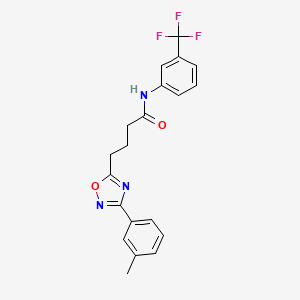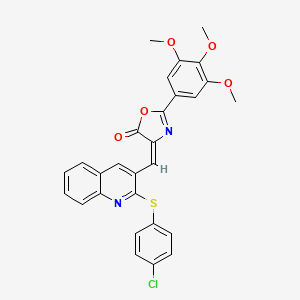
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mécanisme D'action
The mechanism of action of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide is not fully understood. However, it is known to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide. By inhibiting FAAH, this compound increases the levels of anandamide in the body, which has been shown to have a variety of physiological effects.
Biochemical and Physiological Effects
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. It has also been shown to have potential applications in the treatment of obesity, diabetes, and other metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide in lab experiments is its potent inhibitory effect on FAAH. This compound has been shown to be a highly selective inhibitor of FAAH, which makes it a valuable tool for studying the endocannabinoid system. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic at high doses, which limits its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide. One area of research could be to explore the potential therapeutic applications of this compound in the treatment of metabolic disorders such as obesity and diabetes. Another area of research could be to explore the potential use of this compound as an analgesic or anti-inflammatory agent. Additionally, further research could be done to explore the mechanism of action of this compound and its potential interactions with other compounds in the body.
Méthodes De Synthèse
The synthesis of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide is a complex process that involves several steps. The first step involves the synthesis of furan-2-carboxylic acid, which is then converted to 3-(furan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid. This compound is then reacted with 3-(trifluoromethyl)aniline to form the final product, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide.
Applications De Recherche Scientifique
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research.
Propriétés
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3/c18-17(19,20)11-4-1-5-12(10-11)21-14(24)7-2-8-15-22-16(23-26-15)13-6-3-9-25-13/h1,3-6,9-10H,2,7-8H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHUUAHLFOFPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7711788.png)
![3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid](/img/structure/B7711794.png)






